Diheptylcyanamide

Description

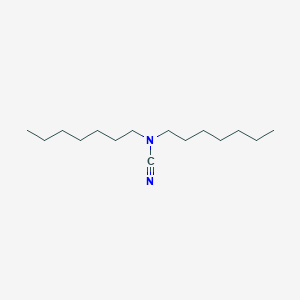

Diheptylcyanamide (IUPAC name: N,N-diheptylcyanamide) is an organocyanamide compound characterized by two heptyl (C₇H₁₅) alkyl chains bonded to a cyanamide functional group (–NH–C≡N). Structurally, it belongs to the cyanamide family, which features a nitrile group adjacent to an amine. The compound is synthesized via alkylation of cyanamide with heptyl halides or through nucleophilic substitution reactions.

Key physicochemical properties inferred from structural analogs:

- Molecular Formula: C₁₅H₂₉N₃

- Molecular Weight: ~251.4 g/mol

- Solubility: Low water solubility (hydrophobic heptyl chains), miscible in organic solvents (e.g., ethanol, dichloromethane).

- Stability: Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases.

Properties

CAS No. |

41481-44-1 |

|---|---|

Molecular Formula |

C15H30N2 |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

diheptylcyanamide |

InChI |

InChI=1S/C15H30N2/c1-3-5-7-9-11-13-17(15-16)14-12-10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

LUEAPQVFVIXYKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN(CCCCCCC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptylcyanamide can be synthesized through the reaction of heptylamine with cyanogen chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Heptylamine} + \text{Cyanogen Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Diheptylcyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

Reduction: Reduction reactions can convert this compound to primary amines.

Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Heptylnitrile and heptylamide.

Reduction: Heptylamine.

Substitution: Various substituted cyanamides depending on the nucleophile used.

Scientific Research Applications

Diheptylcyanamide has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diheptylcyanamide involves its interaction with nucleophilic and electrophilic sites within molecules. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Diheptylcyanamide is compared to three categories of compounds:

Shorter-Chain Cyanamide Derivatives (e.g., diethylcyanamide).

Aromatic Cyanamide Derivatives (e.g., [10-(dicyanomethylidene)anthracen-9-ylidene]cyanamide).

Amide-Containing Pharmaceuticals (e.g., ranitidine-related compounds).

Table 1: Physicochemical Properties of Selected Cyanamide Derivatives

*Estimated based on alkyl chain length trends.

Key Findings:

- Alkyl Chain Length: Longer heptyl chains in this compound enhance hydrophobicity compared to diethylcyanamide, reducing water solubility but improving compatibility with nonpolar matrices .

- Aromatic vs. Aliphatic : Aromatic derivatives (e.g., anthracene-based cyanamide) exhibit higher melting points and rigidity due to π-conjugation, whereas this compound’s aliphatic structure offers flexibility for applications like surfactant design .

- Functional Groups: Unlike ranitidine-related amides (e.g., nitroacetamide), this compound lacks electronegative substituents (e.g., –NO₂), reducing its reactivity in biological systems .

Reactivity and Stability

- Hydrolysis : this compound’s stability in neutral conditions contrasts with diethylcyanamide, which hydrolyzes slowly in acidic environments to form urea derivatives.

- Thermal Degradation : Decomposition above 200°C yields heptylamine and cyanic acid, similar to other alkylcyanamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.